N-Methyl-N-2-propynyl-2-pentanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-2-propynyl-2-pentanamine hydrochloride, commonly known as Selegiline, is a selective monoamine oxidase (MAO) inhibitor. It has been widely studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, depression, and Alzheimer's disease.
Wirkmechanismus
Selegiline works by selectively inhibiting the activity of N-Methyl-N-2-propynyl-2-pentanamine hydrochloride-B, an enzyme that breaks down dopamine in the brain. By inhibiting N-Methyl-N-2-propynyl-2-pentanamine hydrochloride-B, Selegiline increases the levels of dopamine in the brain, which can improve motor function and reduce the symptoms of Parkinson's disease. Selegiline also inhibits the activity of N-Methyl-N-2-propynyl-2-pentanamine hydrochloride-A, an enzyme that breaks down serotonin and norepinephrine in the brain. By inhibiting N-Methyl-N-2-propynyl-2-pentanamine hydrochloride-A, Selegiline increases the levels of serotonin and norepinephrine in the brain, which may be beneficial in the treatment of depression.
Biochemical and Physiological Effects:
Selegiline has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of neurological disorders. Selegiline has been shown to have a long half-life, which allows for once-daily dosing.
Vorteile Und Einschränkungen Für Laborexperimente
Selegiline has been widely used in preclinical and clinical studies for its potential therapeutic applications in various neurological disorders. Its selective inhibition of N-Methyl-N-2-propynyl-2-pentanamine hydrochloride-B and N-Methyl-N-2-propynyl-2-pentanamine hydrochloride-A makes it a useful tool for studying the role of these enzymes in the brain. However, Selegiline has been shown to have limited efficacy in some clinical studies, and its use is associated with potential side effects, including nausea, dizziness, and insomnia.
Zukünftige Richtungen
Future research on Selegiline may focus on developing more selective N-Methyl-N-2-propynyl-2-pentanamine hydrochloride inhibitors with fewer side effects. Additionally, Selegiline may be studied in combination with other drugs for its potential synergistic effects. Further research may also focus on the neuroprotective effects of Selegiline and its potential therapeutic applications in the treatment of Alzheimer's disease.
Synthesemethoden
Selegiline can be synthesized through various methods, including the Leuckart-Wallach reaction, the Mannich reaction, and the reductive amination of 2-propyn-1-amine. The Leuckart-Wallach reaction involves the reaction of N-methyl-N-propargylamine with formic acid and ammonium formate, followed by reduction with sodium borohydride. The Mannich reaction involves the reaction of N-methyl-N-propargylamine with formaldehyde and dimethylamine, followed by reduction with sodium borohydride. The reductive amination of 2-propyn-1-amine involves the reaction of 2-propyn-1-amine with formaldehyde and hydrogen gas in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
Selegiline has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve motor function and reduce the symptoms of Parkinson's disease by increasing the levels of dopamine in the brain. Selegiline has also been studied for its potential antidepressant effects, as it has been shown to increase the levels of serotonin and norepinephrine in the brain. Additionally, Selegiline has been shown to have neuroprotective effects, which may be beneficial in the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
143347-18-6 |
---|---|
Produktname |
N-Methyl-N-2-propynyl-2-pentanamine hydrochloride |
Molekularformel |
C9H18ClN |
Molekulargewicht |
175.7 g/mol |
IUPAC-Name |
N-methyl-N-prop-2-ynylpentan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-5-7-9(3)10(4)8-6-2;/h2,9H,5,7-8H2,1,3-4H3;1H |
InChI-Schlüssel |
OGMSATZYSVTTAB-UHFFFAOYSA-N |
SMILES |
CCCC(C)N(C)CC#C.Cl |
Kanonische SMILES |
CCCC(C)N(C)CC#C.Cl |
Synonyme |
N-methyl-N-prop-2-ynyl-pentan-2-amine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.